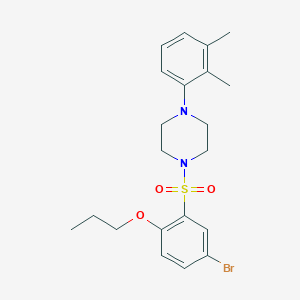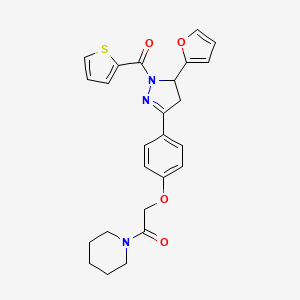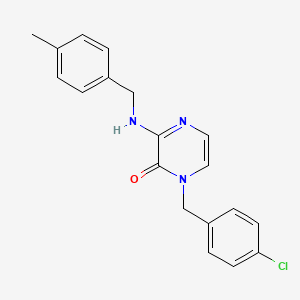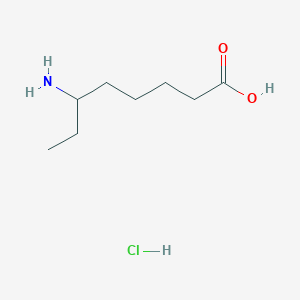
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BRL-15572, is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
BRL-15572 acts as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant effects. BRL-15572 also modulates the activity of the glutamate receptors in the brain, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to exhibit anxiolytic, antidepressant, and anti-addictive effects in animal models. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, leading to a decrease in anxiety and depression-like behaviors. BRL-15572 has also been shown to attenuate the behavioral and neurochemical effects of drugs of abuse, including cocaine and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages for lab experiments, including its high potency and selectivity for the serotonin and dopamine receptors. It has also been shown to have low toxicity and few side effects in animal models. However, BRL-15572 has limited solubility in water, which may make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for the study of BRL-15572. One potential direction is the development of more potent and selective analogs of BRL-15572 for use in experimental and clinical settings. Another potential direction is the investigation of the long-term effects of BRL-15572 on brain function and behavior. Finally, the potential use of BRL-15572 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be explored.
Métodos De Síntesis
The synthesis of BRL-15572 involves the reaction of 5-bromo-2-propoxybenzenesulfonyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. The resulting product is then purified through column chromatography. The purity and identity of the compound are confirmed through various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
BRL-15572 has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, and its mechanism of action has been attributed to its ability to modulate the activity of the serotonin and dopamine receptors in the brain. BRL-15572 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-(5-bromo-2-propoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3S/c1-4-14-27-20-9-8-18(22)15-21(20)28(25,26)24-12-10-23(11-13-24)19-7-5-6-16(2)17(19)3/h5-9,15H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCMFRYIAGYHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2570458.png)
![N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2570459.png)
methanone](/img/structure/B2570462.png)
![2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570463.png)


![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2570467.png)
![2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570468.png)
![1-[(3Ar,6aR)-3a-phenyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2570469.png)



![3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2570474.png)